molecular formula C13H9O2- B8346201 p-Phenylbenzoate

p-Phenylbenzoate

Cat. No. B8346201
M. Wt: 197.21 g/mol
InChI Key: NNJMFJSKMRYHSR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-Phenylbenzoate is a useful research compound. Its molecular formula is C13H9O2- and its molecular weight is 197.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality p-Phenylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Phenylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

p-Phenylbenzoate

Molecular Formula

C13H9O2-

Molecular Weight

197.21 g/mol

IUPAC Name

4-phenylbenzoate

InChI

InChI=1S/C13H10O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,14,15)/p-1

InChI Key

NNJMFJSKMRYHSR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Starting from a 5α-alkoxymethyl-2β,4α-dihydroxy-cyclopentyl-1β-acetic acid-γ-lactone, wherein the alkoxy group is a methoxy, benzyloxy and p-methoxybenzyloxy group, esterification in pyridine with 1.3 molar equivalents of both acetic, acetic-formic or propionic anhydride and benzoyl or p-phenylbenzoyl chloride, gave the 4α-formate, acetate, m.p. 76°-77°, [α]D = - 29.5°, [α]365° = - 74°(CHCl3), propionate, benzoate and p-phenylbenzoate.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
benzoyl or p-phenylbenzoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
5α-alkoxymethyl-2β,4α-dihydroxy-cyclopentyl-1β-acetic acid-γ-lactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
methoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
acetic-formic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.